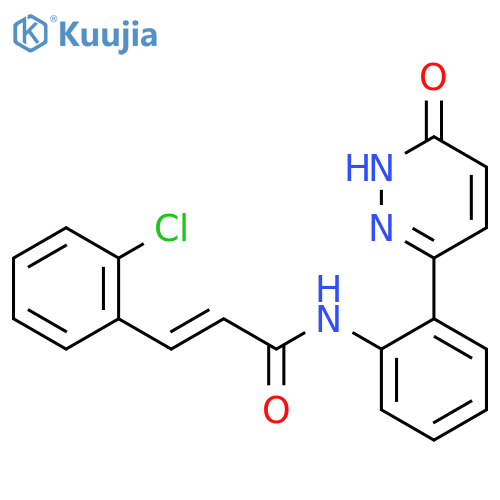Cas no 1448140-92-8 ((2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide)

1448140-92-8 structure
商品名:(2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide
(2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide
- F6424-0197
- 1448140-92-8
- (E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]prop-2-enamide
- AKOS024557395
- (E)-3-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide
-
- インチ: 1S/C19H14ClN3O2/c20-15-7-3-1-5-13(15)9-11-18(24)21-16-8-4-2-6-14(16)17-10-12-19(25)23-22-17/h1-12H,(H,21,24)(H,23,25)/b11-9+
- InChIKey: JNZKDTLMGCGUHO-PKNBQFBNSA-N
- ほほえんだ: ClC1C=CC=CC=1/C=C/C(NC1=CC=CC=C1C1C=CC(NN=1)=O)=O
計算された属性
- せいみつぶんしりょう: 351.0774544g/mol
- どういたいしつりょう: 351.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 600
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 70.6Ų
(2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6424-0197-3mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-50mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-100mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-5μmol |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-10mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-30mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-2μmol |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-1mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-15mg |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6424-0197-20μmol |
(2E)-3-(2-chlorophenyl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]prop-2-enamide |
1448140-92-8 | 20μmol |
$79.0 | 2023-09-09 |
(2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
1448140-92-8 ((2E)-3-(2-chlorophenyl)-N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylprop-2-enamide) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 42464-96-0(NNMTi)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
